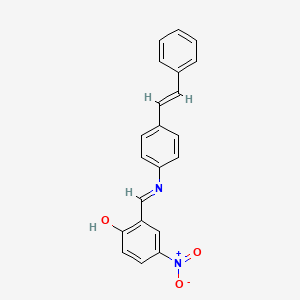
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide: is a chemical compound with the molecular formula C10H14N2S.HI and a molecular weight of 322.23 g/mol . This compound is known for its unique structure, which includes a pseudourea core substituted with a 2,3-xylyl group and a methylthio group, combined with a hydriodide ion. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenyl isothiocyanate and methylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.
Formation of Intermediate: The reaction between 2,3-dimethylphenyl isothiocyanate and methylamine forms an intermediate thiourea derivative.
Hydriodide Addition: The intermediate is then treated with hydroiodic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with cellular processes by binding to specific sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea Derivatives: Compounds like thiourea and its substituted derivatives share a similar core structure but differ in their substituents.
Isothiourea Compounds: These compounds have a similar thiourea core but with different substituents, affecting their reactivity and applications.
Uniqueness
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a pseudourea core with a 2,3-xylyl group and a methylthio group makes it particularly interesting for research in various fields.
Propiedades
Número CAS |
102612-85-1 |
|---|---|
Fórmula molecular |
C10H15IN2S |
Peso molecular |
322.21 g/mol |
Nombre IUPAC |
methyl N'-(2,3-dimethylphenyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C10H14N2S.HI/c1-7-5-4-6-9(8(7)2)12-10(11)13-3;/h4-6H,1-3H3,(H2,11,12);1H |
Clave InChI |
ZWNWCROPXPULPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N=C(N)SC)C.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)


![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)


